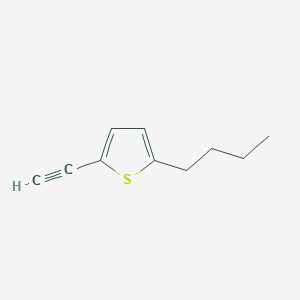![molecular formula C9H14O4 B13978182 Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate CAS No. 134989-37-0](/img/structure/B13978182.png)
Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate is an organic compound with the molecular formula C9H14O4 It is an ester derivative of butanoic acid and contains a prop-2-en-1-yl (allyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate typically involves the esterification of 3-oxo-4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst, followed by the introduction of the allyl group through an etherification reaction. The reaction conditions often include:
Esterification: Using sulfuric acid or hydrochloric acid as a catalyst, the reaction is carried out at reflux temperature.
Etherification: The allyl group is introduced using allyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate involves its interaction with various molecular targets and pathways The compound’s keto and ester groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence biochemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxo-4-hydroxybutanoate: Lacks the allyl group, making it less reactive in certain substitution reactions.
Ethyl 3-oxo-4-(methoxy)butanoate: Contains a methoxy group instead of an allyl group, leading to different reactivity and applications.
Ethyl 3-oxo-4-(phenyl)butanoate:
Uniqueness
Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate is unique due to its combination of a keto group, an ester group, and an allyl group. This combination provides a versatile platform for various chemical transformations and applications in organic synthesis, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
134989-37-0 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
ethyl 3-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C9H14O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
WGZIBTDHYRGLGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)COCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


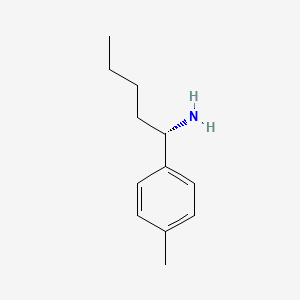
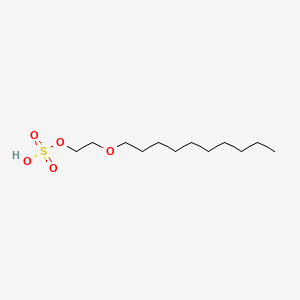
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)

![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
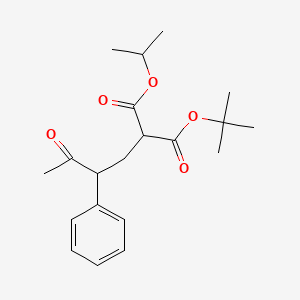
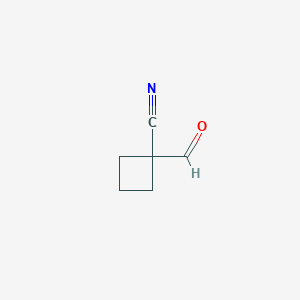
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
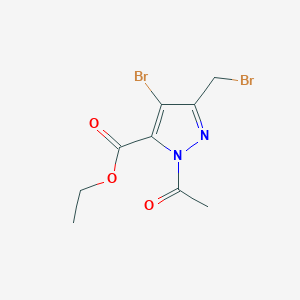
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)
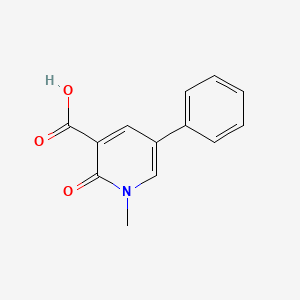
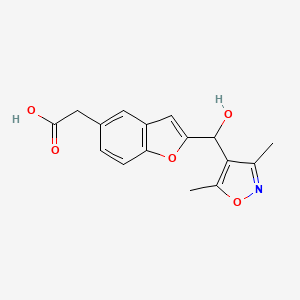
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)
